molecular formula C15H12N2O2S B3460169 5-phenyl-1-(phenylsulfonyl)-1H-pyrazole

5-phenyl-1-(phenylsulfonyl)-1H-pyrazole

Cat. No. B3460169
M. Wt: 284.3 g/mol
InChI Key: NQHATFVVHBIPLN-UHFFFAOYSA-N
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Description

5-phenyl-1-(phenylsulfonyl)-1H-pyrazole is a heterocyclic organic compound that has been extensively studied for its potential applications in scientific research. This molecule is of particular interest due to its unique chemical structure and its ability to interact with various biological systems.

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Derivatives : 5-phenyl-1-(phenylsulfonyl)-1H-pyrazole derivatives have been synthesized, exhibiting potential biological activities. For instance, a series of 1H-pyrazole derivatives bearing an aryl sulfonate moiety were synthesized and showed anti-inflammatory activity and antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungal strains (Kendre et al., 2013).

  • Antitumor and Antiproliferative Properties : Some 1H-pyrazole derivatives, including this compound, are explored for their potential antitumor properties. For example, novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives were synthesized and showed cytotoxic effects against breast cancer and leukemic cells, suggesting their application as antiproliferative agents (Ananda et al., 2017).

Chemical Synthesis and Structural Analysis

  • Synthesis of Heteroaromatic Compounds : this compound derivatives are used in the synthesis of various pharmaceutically significant heteroaromatic compounds. For instance, pyrazoles and pyrimethamine were prepared from derivatives of methyl phenyl sulfone, indicating the compound's utility in synthesizing diverse pharmaceuticals (Yokoyama et al., 1984).

  • Structural Investigations : The structure and spectral properties of certain 1H-pyrazole derivatives, including 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, were thoroughly studied, which can provide insights into the chemical behavior and potential applications of these compounds in scientific research (Viveka et al., 2016).

Antimicrobial and Anti-inflammatory Research

  • Antimicrobial Evaluation : Novel pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety were synthesized and showed significant antimicrobial activity, surpassing that of reference drugs in some cases. This indicates the potential of this compound derivatives in developing new antimicrobial agents (Alsaedi et al., 2019).

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properties

IUPAC Name

1-(benzenesulfonyl)-5-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c18-20(19,14-9-5-2-6-10-14)17-15(11-12-16-17)13-7-3-1-4-8-13/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQHATFVVHBIPLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=NN2S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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